molecular formula C10H13N3O B13242744 6-Methyl-3-(pyridin-3-yl)piperazin-2-one

6-Methyl-3-(pyridin-3-yl)piperazin-2-one

Cat. No.: B13242744
M. Wt: 191.23 g/mol
InChI Key: KZHVLJSTSVBNHR-UHFFFAOYSA-N
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Description

6-Methyl-3-(pyridin-3-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a methyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(pyridin-3-yl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamines with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-3-(pyridin-3-yl)piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(pyridin-3-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a pyridine ring on the piperazine scaffold differentiates it from other similar compounds and may contribute to its unique activity profile.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-3-pyridin-3-ylpiperazin-2-one

InChI

InChI=1S/C10H13N3O/c1-7-5-12-9(10(14)13-7)8-3-2-4-11-6-8/h2-4,6-7,9,12H,5H2,1H3,(H,13,14)

InChI Key

KZHVLJSTSVBNHR-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CN=CC=C2

Origin of Product

United States

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